molecular formula C13H17F3N2O B13523753 4-(Piperazin-1-ylmethyl)-3-(trifluoromethyl)phenol

4-(Piperazin-1-ylmethyl)-3-(trifluoromethyl)phenol

Katalognummer: B13523753
Molekulargewicht: 274.28 g/mol
InChI-Schlüssel: WRDVTQANAHERIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Piperazin-1-ylmethyl)-3-(trifluoromethyl)phenol is a chemical compound with the molecular formula C11H14F3N2O It features a piperazine ring attached to a phenol group, with a trifluoromethyl group at the meta position relative to the hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-ylmethyl)-3-(trifluoromethyl)phenol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Piperazin-1-ylmethyl)-3-(trifluoromethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the piperazine ring, to form reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to quinones, while substitution reactions can yield a variety of substituted phenol derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Piperazin-1-ylmethyl)-3-(trifluoromethyl)phenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(Piperazin-1-ylmethyl)-3-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross biological membranes and reach its targets. The phenol group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Piperazin-1-ylmethyl)-3-(trifluoromethyl)phenol is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The combination of the piperazine ring, trifluoromethyl group, and phenol group makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C13H17F3N2O

Molekulargewicht

274.28 g/mol

IUPAC-Name

1-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]piperazine

InChI

InChI=1S/C13H17F3N2O/c1-19-11-3-2-10(12(8-11)13(14,15)16)9-18-6-4-17-5-7-18/h2-3,8,17H,4-7,9H2,1H3

InChI-Schlüssel

WRDVTQANAHERIV-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)CN2CCNCC2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.